3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine
Description
3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine is a pyridazine derivative characterized by a chlorine atom at position 3, a 4-fluorobenzyl group at position 6, and methyl substituents at positions 4 and 3. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of the Hedgehog (Hh) signaling pathway, such as NVP-LEQ506 and Taladegib (LY-2940680) . Its design likely aims to optimize pharmacodynamic properties by balancing lipophilicity (via the fluorobenzyl group) and steric effects (via methyl groups), which influence target binding and metabolic stability.
Properties
IUPAC Name |
3-chloro-6-[(4-fluorophenyl)methyl]-4,5-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2/c1-8-9(2)13(14)17-16-12(8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAPZSMBPOMSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1CC2=CC=C(C=C2)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyridazine precursor is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridazine is coupled with 4-fluorobenzyl bromide in the presence of a palladium catalyst and a base like potassium phosphate. This method is favored for its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophilic groups replacing the chloro group.
Scientific Research Applications
3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substitution Patterns
The pyridazine core is a common scaffold in drug discovery. Key analogs and their structural distinctions include:
Key Observations :
- Core Flexibility : Replacing the bicyclic phthalazine (NVP-LEQ506) with dimethylpyridazine reduces molecular complexity while retaining inhibitory activity against Hh signaling .
- Linker Modifications : Piperazine or piperidine linkers in analogs (e.g., R66703) influence solubility and bioavailability. The absence of such linkers in the target compound may simplify synthesis but reduce conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
